molecular formula C15H12O2 B7855924 p-Phenylcinnamic acid

p-Phenylcinnamic acid

Cat. No. B7855924
M. Wt: 224.25 g/mol
InChI Key: DMJDEZUEYXVYNO-UHFFFAOYSA-N
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Description

P-Phenylcinnamic acid is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Phenylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Phenylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-(4-phenylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDEZUEYXVYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278241
Record name 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Phenylcinnamic acid

CAS RN

13026-23-8
Record name 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13026-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 3-biphenyl-4-yl-acrylic acid methyl ester (9.384 g, 39.38 mmol) in THF (120 ml) and MeOH (80 ml) was added 1N KOH (79 ml) and the mixture refluxed. After 3 h, heating was stopped. The reaction mixture was concentrated to about 50 ml, diluted with water (200 ml) and acidified with 2N HCl (80 ml). EtOAc (1000 ml) was added and the whole mixture heated to boiling to dissolve all solids. After cooling, the layers were separated and the organic layer washed with 1N HCl (2×70 ml), water (3×70 ml), brine (2×50 ml), dried over Na2SO4, filtered, concentrated and dried to give 3-biphenyl-4-yl-acrylic acid (7.393 g, 32.966 mmol, 84%) as a white solid, dec. 223-226° C. 1H NMR (DMSO-d6) δ 6.58 (d, 1H), 7.37-7.53 (m, 3H), 7.62 (d, 1H), 7.70-7.84 (m, 6H), 12.40 (s, 1H); mass spectrum [ES(−)], m/z 223 (M−H)−.
Name
3-biphenyl-4-yl-acrylic acid methyl ester
Quantity
9.384 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
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Name
Quantity
79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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COC(=O)C=Cc1ccc(-c2ccccc2)cc1
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 4-phenylbenzaldehyde (5.17 g, 28.4 mmol), malonic acid (4.0 g), pyridine (20 ml), and piperidine (0.5 ml) was heated until gas evolution began. Heating was continued until gas evolution ceased (about 30 minutes at 90°-100° C.). The mixture was cooled, and the solid product triturated with boiling methanol (150 ml) and enough concentrated HCl to make the mixture acidic. The mixture was cooled, and the product collected by filtration, washed with water and methanol, and dried in vacuo to provide 4-phenylcinnamic acid (4.85 g, 76% yield), mp 220°-225° C. This material was dissolved in ethanol (150 ml) containing concentrated sulfuric acid (0.5 ml) and triethyl orthoacetate (3.5 ml), and refluxed for 24 hours. Removal of the solvent and recrystallization of the residue from methanol-water provided the ethyl ester (5.0 g, 92% yield), mp 88°-89° C.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AP Arendaruk, A Gracheva, AP Skoldinov… - Pharmaceutical …, 1967 - Springer
… For the synthesis of p-phenylcinnamic acid, the Grignard reagent obtained from p-bromobiphenyl … This method enables a substantially higher yield of p-phenylcinnamic acid (92%) to be …
Number of citations: 6 link.springer.com
K Takagi, T Shichi, H Usami… - Journal of the American …, 1993 - ACS Publications
Photochemical cycloaddition for several unsaturated carboxylates has been studiedin the presence of hydrotalcite clays. Syn head-to-head cyclodimers were selectively formed in the …
Number of citations: 165 pubs.acs.org
JF Rabek, JF Rabek - Photostabilization of Polymers: Priciples and …, 1990 - Springer
… Methyl and ethyl esters of a-cyano-p-phenylcinnamic acid have been found to be very … polymers1084 containing derivatives of a-cyano-p-phenylcinnamic acid (cf. Section 7.3.1). …
Number of citations: 2 link.springer.com
AL HENRY - pubs.rsc.org
… with methyl-alcoholic potash, crystallises -from dilute alcohol in pearly needles, mp 212O, and, when heated with sodium acetate and acetic anhydride, yields P-phenylcinnamic acid, …
Number of citations: 2 pubs.rsc.org
PB Woller, NH Cromwell - The Journal of Organic Chemistry, 1970 - ACS Publications
… raras-p-Phenylcinnamic Acid.—Condensation of p-phenylbenzaldehyde (mp 57-58, Kent … ., afforded p-phenylcinnamic acid, mp 223-224 (lit.22 mp 224r-225), in 97% yield. ¿rans-Methyl …
Number of citations: 104 pubs.acs.org
DA Kharkevich, AP Skoldinov - New Neuromuscular Blocking Agents …, 1986 - Springer
… p-Phenylcinnamic acid and p-benzyloxycinnamic acid derivatives (Table 13, compounds 73 and 74, respectively) had low neuromuscular blocking activity. As has been mentioned …
Number of citations: 6 link.springer.com
HB WEISER - pubs.rsc.org
… a- and y-UipilteiJyZtrct~orles are prepared by the action of fuming sulphuric acid on P-phenylcinnamic acid or /3-hydroxy-P-phenylhydrocinnamic acid, and are separated by fractional …
Number of citations: 2 pubs.rsc.org
G Köbrich - Angewandte Chemie International Edition in …, 1965 - Wiley Online Library
… sequent carboxylation yields roughly equal amounts of diphenylacetylene and P-phenylcinnamic acid (90), owing to competition between deprotonation and halogen-metal exchange […
Number of citations: 86 onlinelibrary.wiley.com
H Wu - 1998 - search.proquest.com
… First, P-phenylcinnamic acid was obtained through the reaction of benzophenone and triethylphosphonoacetate followed by acidifiation with sulfuric acid. In the second step, …
Number of citations: 0 search.proquest.com
VR Skvarchenko - Russian Chemical Reviews, 1963 - iopscience.iop.org
… substituent (acids of this type have been obtained by diene synthesis using p-phenylcinnamic acid, which has proved an active dienophil) 10: …
Number of citations: 7 iopscience.iop.org

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